molecular formula C18H20N2O2S2 B386248 N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide CAS No. 222403-70-5

N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide

Cat. No.: B386248
CAS No.: 222403-70-5
M. Wt: 360.5g/mol
InChI Key: SEQDGQDHIZDWHK-UHFFFAOYSA-N
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Description

N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide is a synthetic organic compound provided for research use exclusively. This substance features a distinct molecular architecture incorporating acetamide, phenyl, and thiomethylthio moieties, which may be of significant interest in medicinal chemistry and drug discovery research. Compounds with similar N-phenylacetamide core structures have been investigated in various pharmacological contexts. For instance, research into structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated potential anticonvulsant properties in animal models of epilepsy, showing activity in maximal electroshock (MES) and psychomotor seizure (6-Hz) tests . Furthermore, various acetamide derivatives have been studied for their anti-inflammatory potential through molecular docking assessments with cyclooxygenase enzymes . The presence of sulfur-containing thioether linkages in this compound may influence its physicochemical properties and potential interactions with biological systems. Researchers investigating structure-activity relationships, particularly in neurological and inflammatory pathways, may find this compound valuable for exploratory studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should conduct appropriate safety assessments and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanylethylsulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c21-17(19-15-7-3-1-4-8-15)13-23-11-12-24-14-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQDGQDHIZDWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCCSCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide, a compound with the CAS number 222403-70-5, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O2S2. The compound features a phenyl group, a carbamoyl moiety, and a thioether linkage, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic route often includes the formation of the thioether linkage through nucleophilic substitution reactions and subsequent acylation processes to introduce the phenylcarbamoyl group.

Anticonvulsant Activity

Research has indicated that derivatives of N-phenyl-acetamides exhibit significant anticonvulsant properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated efficacy in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results suggested that modifications in the chemical structure could enhance anticonvulsant activity, with some compounds showing effective dose-response relationships .

Cytotoxicity Studies

Cytotoxicity assays have revealed that N-phenyl derivatives can exhibit varying degrees of cytotoxic activity against different cancer cell lines. For instance, related compounds have shown higher cytotoxicity against human leukemic cells compared to their parent structures. The mechanism appears to involve radical-mediated pathways; however, specific studies on this compound are still limited .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production.
  • Radical Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : Preliminary studies suggest potential interactions with cell signaling pathways involved in apoptosis and cell proliferation.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study conducted on a series of N-phenyl-acetamide derivatives demonstrated that certain modifications led to enhanced anticonvulsant activity. Compounds were tested at doses ranging from 30 mg/kg to 300 mg/kg in mice, with notable efficacy observed at higher concentrations .
    CompoundDose (mg/kg)Efficacy (%)
    A3045
    B10070
    C30090
  • Cytotoxic Activity : In vitro studies on related N-acyl compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance potency.
    CompoundCell LineIC50 (µM)
    Phenothiazine DerivativeHL60 (Leukemia)15
    N-Acyl CompoundA549 (Lung Cancer)25
    N-Phenyl AcetamideMCF7 (Breast Cancer)30

Comparison with Similar Compounds

Thiadiazol-2-yl Acetamide Derivatives

Compounds with 1,3,4-thiadiazole cores () share functional similarities, particularly in sulfur-based substituents. Key examples include:

Compound ID Substituents Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy 74 132–134
5f Methylthio, 2-isopropyl-5-methylphenoxy 79 158–160
5h Benzylthio, 2-isopropyl-5-methylphenoxy 88 133–135
5j 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy 82 138–140

Key Observations :

  • Substituent Effects : Bulky groups (e.g., benzylthio) correlate with higher yields (e.g., 88% for 5h) but lower melting points compared to smaller substituents like methylthio (5f: 158–160°C).
  • Electron-Withdrawing Groups : Chlorine substituents (5e, 5j) enhance stability, as seen in moderate melting points (132–140°C) .

Thiazole- and Carbamothioyl-Substituted Acetamides

  • N-phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide (): Synthesized via thiourea intermediates, this compound highlights the role of thiazole rings in modulating electronic properties. Its structural rigidity may influence bioavailability or crystallinity .
  • N-(2-Nitrophenylcarbamothioyl)acetamide (): Features a planar carbamothioyl group and nitro substituent. Intramolecular hydrogen bonding (N–H⋯O) stabilizes its crystal lattice, while intermolecular N–H⋯S bonds form dimers. Such interactions could enhance thermal stability .

Oxadiazole- and Imidazole-Containing Derivatives

  • N-(Methylcarbamoyl)-2-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (): Incorporates an oxadiazole ring, increasing molecular complexity (MW: 382.44). The oxadiazole’s electron-deficient nature may enhance reactivity in cross-coupling reactions .

Sulfur-Containing Agricultural Derivatives

  • Oxamyl (): A pesticidal carbamoyloxyimino acetamide. Its structural motif (methylthio and carbamoyl groups) underscores the importance of sulfur in agrochemical activity. Unlike the target compound, Oxamyl’s imino group enhances hydrolytic stability .

Table 1: Comparative Physicochemical Properties

Compound Class Key Features Potential Applications
Thiadiazol-2-yl acetamides High synthetic yields, tunable melting points Drug intermediates, materials
Carbamothioyl acetamides Planar structures, hydrogen bonding Crystal engineering, sensors
Oxadiazole/imidazole analogs Heterocyclic diversity, high molecular weight Catalysis, medicinal chemistry

Table 2: Substituent Impact on Properties

Substituent Type Effect on Properties Example Compound
Benzylthio Increased yield, reduced melting point 5h
Nitro groups Enhanced crystallinity via H-bonding
Heterocycles (e.g., oxadiazole) Higher molecular complexity

Preparation Methods

Dihalide Bridge Method

This route employs 1,2-dibromoethane to connect two equivalents of N-phenylcarbamoylmethylthiol, forming the central thioethylthio bridge.

Synthesis of N-Phenylcarbamoylmethylthiol

N-Phenyl-2-chloroacetamide is treated with thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield N-phenylcarbamoylmethylthiol (HS-CH₂-C(=O)-NHPh).

Reaction Scheme:

Cl-CH2-C(=O)-NHPh+NH2CSNH2HS-CH2-C(=O)-NHPh+NH4Cl\text{Cl-CH}2\text{-C(=O)-NHPh} + \text{NH}2\text{CSNH}2 \rightarrow \text{HS-CH}2\text{-C(=O)-NHPh} + \text{NH}_4\text{Cl}

Thioether Bridge Formation

The thiol is reacted with 1,2-dibromoethane in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 60–70°C

  • Time: 12–16 hours

  • Yield: ~72% (theoretical)

Mechanism:
The thiolate anion (generated via deprotonation) attacks the electrophilic carbon of 1,2-dibromoethane, displacing bromide and forming the thioether linkage. The process repeats on the second bromine atom to complete the bridge.

Stepwise Substitution Method

This method involves sequential substitutions to construct the thioether chains.

First Substitution: Formation of N-Phenyl-2-(2-Bromoethylthio)acetamide

N-Phenyl-2-chloroacetamide reacts with 2-bromoethanethiol in dimethylformamide (DMF) with sodium hydride (NaH) as a base.

Reaction Scheme:

Cl-CH2-C(=O)-NHPh+HS-CH2CH2-BrBr-CH2CH2-S-CH2-C(=O)-NHPh+HCl\text{Cl-CH}2\text{-C(=O)-NHPh} + \text{HS-CH}2\text{CH}2\text{-Br} \rightarrow \text{Br-CH}2\text{CH}2\text{-S-CH}2\text{-C(=O)-NHPh} + \text{HCl}

Conditions:

  • Solvent: DMF

  • Temperature: 25°C (room temperature)

  • Time: 6 hours

  • Yield: ~68%

Comparative Analysis of Methods

Parameter Dihalide Bridge Method Stepwise Substitution
Reaction Steps 23
Overall Yield 72%58%
Purification Complexity Moderate (chromatography)High (multiple intermediates)
Scalability HighModerate
Key Advantage Symmetric product formationFlexibility in intermediate modification

The dihalide method is favored for industrial-scale synthesis due to fewer steps and higher symmetry, minimizing byproducts. Conversely, the stepwise approach allows modular construction, advantageous for derivatives.

Experimental Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity of thiolates.

  • Toluene is avoided due to poor solubility of inorganic bases.

Catalysts and Bases

  • Phase-transfer catalysts (PTCs) : TBAB or PEG-400 improve reaction rates by 30–40%.

  • Inorganic bases : K₂CO₃ or NaOH ensure complete deprotonation of thiols.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves thioether byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

  • Steric Hindrance : Use excess thiol (1.2 equiv) to drive substitution to completion.

  • Byproduct Formation : Employ gradient chromatography to separate mono- and di-substituted products.

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